3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzenesulfonamide core substituted with difluoromethyl groups and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The piperidine ring is then introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethyl groups enhance the compound’s stability and bioavailability, making it a potent agent in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups. The presence of both difluoromethyl and piperidine moieties imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-16-2-1-15(11-17(16)20)27(25,26)22-12-13-5-9-23(10-6-13)18(24)14-3-7-21-8-4-14/h1-4,7-8,11,13,22H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBXCKMLALZZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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